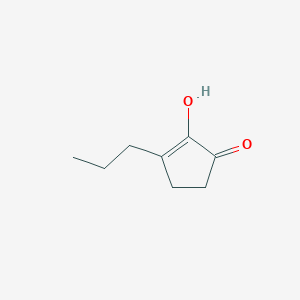
2-Hydroxy-3-propyl-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-one, 2-hydroxy-3-propyl . This compound is characterized by a cyclopentenone ring substituted with a hydroxy group and a propyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one (MCP) using Pd/Nb catalysts . This method typically involves hydrogenation and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using catalytic processes that involve hydrogenation and cyclization of precursor molecules.
化学反応の分析
Types of Reactions
2-Hydroxy-3-propyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
2-Hydroxy-3-propyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant and anti-inflammatory activities.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s cyclopentenone ring can participate in various biochemical pathways, modulating cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar in structure but with a methyl group instead of a propyl group.
2-Hydroxy-2-cyclopenten-1-one: Lacks the propyl group, making it less hydrophobic.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Hydroxy-3-propyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and influences its reactivity compared to similar compounds.
生物活性
2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with notable biological activities. This article explores its biological properties, including its interactions with biological molecules, antioxidant capabilities, and potential therapeutic applications.
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : Approximately 140.18 g/mol
- Physical Appearance : Yellow oily liquid, insoluble in water, soluble in organic solvents like benzene and chloroform.
The compound features a cyclopentene ring with a hydroxyl group and a propyl chain, contributing to its unique chemical reactivity and potential biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. For instance, studies have shown its ability to scavenge free radicals effectively. The compound demonstrated strong activity in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and moderate activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests .
| Assay Type | EC50 Value (μM) |
|---|---|
| ABTS | 8.19 ± 0.15 |
| DPPH | Moderate |
These results position the compound as a potential candidate for further investigation in the development of antioxidant therapies.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibited inhibitory effects against various pathogens, including fungi such as Fusarium graminearum and Candida albicans. The minimal inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC Value (μM) |
|---|---|
| Fusarium graminearum | 215.52 |
| Candida albicans | 214.29 |
These findings suggest that this compound could be explored as a natural antimicrobial agent .
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its potential therapeutic applications. Interaction studies indicate that the compound reacts with various biological molecules, including enzymes and receptors. Such interactions could elucidate its efficacy and safety profile in medicinal applications.
Case Study: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of cyclopentenone derivatives, this compound was compared with other similar compounds. The research highlighted its superior ABTS scavenging activity compared to simpler analogs, establishing it as a promising candidate for further research into antioxidant therapies .
Industrial Applications
The versatility of this compound extends beyond medicinal chemistry into industrial applications. Its unique chemical properties make it valuable in organic synthesis and various chemical industries, where it can serve as a precursor for more complex molecules.
特性
CAS番号 |
25684-04-2 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
2-hydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |
InChIキー |
XAXYCXCTGDUBNW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















